4-[[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzenesulfonamide
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Overview
Description
4-[[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzenesulfonamide is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a thiazolidinone ring, a fluorophenyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzenesulfonamide typically involves the condensation of 4-fluorobenzaldehyde with thiazolidinone derivatives under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of substituted thiazolidinone derivatives.
Scientific Research Applications
4-[[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The presence of the fluorophenyl group enhances its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
- 4-[[(5E)-5-[(4-chlorophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzenesulfonamide
- 4-[[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzenesulfonamide
Uniqueness
The uniqueness of 4-[[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzenesulfonamide lies in the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable candidate for various applications .
Properties
Molecular Formula |
C16H12FN3O3S2 |
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Molecular Weight |
377.4 g/mol |
IUPAC Name |
4-[[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzenesulfonamide |
InChI |
InChI=1S/C16H12FN3O3S2/c17-11-3-1-10(2-4-11)9-14-15(21)20-16(24-14)19-12-5-7-13(8-6-12)25(18,22)23/h1-9H,(H2,18,22,23)(H,19,20,21)/b14-9+ |
InChI Key |
PLCMKIXLKJMLJX-NTEUORMPSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=NC3=CC=C(C=C3)S(=O)(=O)N)S2)F |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=NC3=CC=C(C=C3)S(=O)(=O)N)S2)F |
Origin of Product |
United States |
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